molecular formula C15H19N5O2S B2905264 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034484-73-4

3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2905264
CAS No.: 2034484-73-4
M. Wt: 333.41
InChI Key: AWORBKCNXBHWRE-UHFFFAOYSA-N
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Description

3-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and preclinical drug discovery. Its molecular architecture integrates a pyridazine core, a piperidine linker, and a 4-propyl-1,2,3-thiadiazole carbonyl unit, creating a versatile scaffold for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . The presence of the 1,2,3-thiadiazole ring is a key structural feature, as this heterocycle is recognized as a bioisostere of pyrimidine, a fundamental building block of nucleic acids . This characteristic allows derivatives of this compound class to potentially interact with biological targets in a manner that can disrupt critical cellular processes, such as DNA replication in rapidly dividing cells . Thiadiazole-based small molecules have demonstrated considerable therapeutic potential across a wide spectrum of biological activities, which underpins the research value of this compound . The piperidine moiety further enhances its utility, offering a well-established pharmacophore that is frequently incorporated into drugs targeting the central nervous system and other therapeutic areas . This compound is intended for research applications only, specifically for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or a core structural template in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization campaigns.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-5-12-14(23-19-17-12)15(21)20-9-4-6-11(10-20)22-13-7-3-8-16-18-13/h3,7-8,11H,2,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWORBKCNXBHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiadiazole ring can be formed through cyclization reactions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from hydrazine derivatives through condensation reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from suitable amines through cyclization reactions.

    Coupling Reactions: The final step involves coupling the thiadiazole, pyridazine, and piperidine rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms in the pyridazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding:

Medicine

    Drug Development: The compound may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. If used in receptor binding studies, it may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

(a) Propiconazole

  • Structure : [1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole] (CAS 60207-90-1).
  • Comparison : Propiconazole shares a propyl-substituted heterocyclic system but replaces the thiadiazole with a triazole ring. The triazole’s nitrogen atoms enhance fungicidal activity by binding to cytochrome P450 enzymes, whereas the thiadiazole in the target compound may confer distinct reactivity or selectivity due to sulfur’s electronegativity and steric bulk .

(b) Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2 in ).
  • Comparison: These derivatives lack the thiadiazole-piperidine linkage but share fused nitrogenous rings. Pyrazolopyrimidines are often explored as kinase inhibitors, suggesting that the target compound’s pyridazine-thiadiazole system could similarly target nucleotide-binding domains .

(c) Piperidine-Linked GPCR Ligands

  • Example: SR142801 ([S]-N-methyl-N-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butylbenzamide).
  • Comparison : Piperidine moieties in both compounds enable conformational flexibility for receptor binding. However, SR142801’s benzamide and dichlorophenyl groups prioritize lipophilicity, while the target compound’s thiadiazole-pyridazine system may favor polar interactions .

Physicochemical and Functional Differences

Property Target Compound Propiconazole Pyrazolo[3,4-d]pyrimidine
Core Heterocycle Pyridazine + 1,2,3-thiadiazole 1,2,4-Triazole Pyrazolo-pyrimidine
Key Substituents 4-Propyl-thiadiazole carbonyl, piperidinyloxy Dichlorophenyl, dioxolane p-Tolyl, imino
Electron Density Electron-deficient (thiadiazole) Electron-rich (triazole) Moderately polar (pyrimidine)
Potential Applications Enzyme inhibition, agrochemicals Antifungal agents Kinase inhibitors, anticancer agents

Research Implications and Limitations

  • Bioactivity Gaps : While propiconazole’s antifungal mechanism is well-documented, the target compound’s biological activity remains uncharacterized in the provided evidence. Its thiadiazole group may confer unique toxicity or metabolic stability compared to triazoles .
  • Computational Insights : Molecular docking studies using SHELX-refined crystallographic data () could predict binding modes for the thiadiazole-pyridazine scaffold in enzyme pockets.

Notes

  • Structural analogs like propiconazole and pyrazolopyrimidines emphasize the importance of heterocycle choice in dictating bioactivity.
  • Further synthesis and pharmacological profiling are required to validate the target compound’s utility relative to established candidates.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include the pyridazine protons (δ 8.5–9.0 ppm, aromatic), piperidine protons (δ 3.0–3.5 ppm for N-CH2), and thiadiazole carbonyl (δ 165–170 ppm in 13C) .
  • IR : Stretching vibrations at ~1670 cm⁻¹ (C=O of thiadiazole) and ~1240 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • HRMS : Exact mass calculation (e.g., m/z 375.12 [M+H]+) validates molecular formula .

What in vitro assays are recommended for initial biological screening of this compound, considering its structural features?

Q. Basic Research Focus

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50, leveraging the pyridazine core’s DNA intercalation potential .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) due to the thiadiazole’s electron-deficient nature .

How does the presence of the 1,2,3-thiadiazole moiety influence the compound's electronic properties and reactivity?

Q. Advanced Research Focus

  • Electronic Effects : The thiadiazole’s electron-withdrawing nature reduces electron density on the adjacent carbonyl, enhancing electrophilicity for nucleophilic attacks (e.g., in enzyme binding) .
  • Reactivity : The sulfur atom participates in π-stacking interactions with aromatic residues in target proteins, as demonstrated in docking studies of related thiadiazoles .

What strategies can resolve contradictions in biological activity data across different studies involving this compound?

Q. Advanced Research Focus

  • Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Analog Comparison : Cross-reference activity trends with analogs (e.g., pyrazole-thiazolidinone hybrids) to identify substituent-specific effects .
  • Meta-Analysis : Use tools like Forest plots to statistically reconcile discrepancies in IC50/MIC values from independent studies .

What computational methods are suitable for modeling the interaction of this compound with biological targets, such as enzymes or receptors?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like bacterial topoisomerase IV .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial potency .

How can the piperidin-3-yloxy linker's conformation impact the compound's binding affinity in molecular docking studies?

Q. Advanced Research Focus

  • Conformational Analysis : Use Gaussian 09 to calculate energy-minimized conformers and identify dominant rotamers .
  • Pharmacophore Mapping : The linker’s ether oxygen may form H-bonds with catalytic residues (e.g., in HIV-1 protease), as seen in pyridazine derivatives .

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Side Reactions : Exothermic reactions during thiadiazole formation require jacketed reactors for temperature control .
  • Purification : Flash chromatography may fail at >10-g scale; switch to preparative HPLC with C18 columns .
  • Racemization : Monitor chiral centers via chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric synthesis is employed .

How do modifications at the 4-propyl position of the thiadiazole ring affect the compound's pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity : Replacing propyl with trifluoromethyl (CF3) increases logP, enhancing blood-brain barrier penetration (e.g., in CNS-targeting analogs) .
  • Metabolic Stability : Longer alkyl chains (e.g., butyl) reduce CYP3A4-mediated oxidation, as shown in microsomal stability assays .

What experimental approaches can validate the proposed mechanism of action for this compound in antimicrobial applications?

Q. Advanced Research Focus

  • Target Overexpression : Clone putative targets (e.g., E. coli FabI) into resistant strains and assess MIC shifts .
  • Fluorescence Quenching : Monitor binding to DNA gyrase using ethidium bromide displacement assays .
  • Resistance Induction : Serial passage assays to detect mutations in target genes (e.g., gyrA for quinolone resistance) .

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